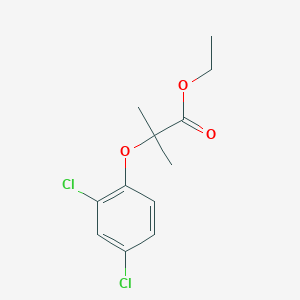

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

CAS No.:

Cat. No.: VC10861010

Molecular Formula: C12H14Cl2O3

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Cl2O3 |

|---|---|

| Molecular Weight | 277.14 g/mol |

| IUPAC Name | ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate |

| Standard InChI | InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3 |

| Standard InChI Key | SJZLFUWJWDEEPZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate (CAS: 62554-44-3) possesses the molecular formula , with a molecular weight of 277.14 g/mol . The compound features a central propanoate ester group substituted at the second carbon with both a methyl group and a 2,4-dichlorophenoxy moiety. The 2,4-dichlorophenoxy component introduces significant lipophilicity, as indicated by a calculated LogP value of approximately 3.2, which enhances its bioavailability and environmental persistence .

The ester’s structure is critical to its reactivity and function. The electron-withdrawing chlorine atoms on the phenoxy ring stabilize the molecule through inductive effects, while the ethyl ester group provides hydrolytic lability, enabling metabolic or environmental breakdown into carboxylic acid derivatives . X-ray crystallography of analogous compounds reveals planar aromatic rings and tetrahedral geometry at the propanoate carbon, which influence steric interactions during synthesis and biological activity .

Synthesis and Industrial-Scale Production

The synthesis of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is optimized for industrial efficiency, as detailed in U.S. Patent 4,739,101 . The method involves a two-step process:

-

Solventless Alkylation: A substituted phenol (e.g., 2,4-dichlorophenol) reacts with ethyl 2-bromo-2-methylpropanoate in the absence of solvent, using potassium carbonate () as a base. The reaction proceeds at 120–160°C for 3–6 hours, with a molar ratio of 1:1.7–2.3 (phenol to bromoester) and 0.8–1.8 equivalents of .

-

Neutralization and Isolation: Excess is neutralized with sulfuric acid () below 120°C to prevent ester hydrolysis. The product is isolated via precipitation, extraction, or distillation, yielding >85% purity .

Table 1: Key Reaction Parameters for Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 140–145°C |

| Molar Ratio (Phenol:Bromoester) | 1:2.0 |

| Equivalents | 1.0 |

| Reaction Duration | 5 hours |

This method eliminates solvent waste, reduces costs, and improves scalability compared to traditional acetone/chloroform-mediated syntheses . The absence of solvent also minimizes side reactions, such as ether formation or ester hydrolysis, which are common in polar aprotic media .

Physicochemical Properties

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate exhibits properties typical of chlorinated aromatic esters:

-

Solubility: Low water solubility (<10 mg/L at 25°C), high solubility in organic solvents (e.g., ethanol, acetone) .

-

Stability: Stable under dry, dark conditions but hydrolyzes in alkaline or aqueous environments to form 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid .

The compound’s low vapor pressure (1.2 × 10⁻⁶ mmHg at 25°C) limits atmospheric dispersal, favoring soil adsorption and bioaccumulation in lipid-rich tissues . Spectroscopic data (IR, NMR) align with its structure: IR bands at 1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl); signals at δ 1.3 (triplet, CH₂CH₃), δ 1.6 (singlet, C(CH₃)₂), and δ 6.8–7.4 (multiplet, aromatic H) .

Applications and Functional Relevance

Pharmaceutical Intermediate

The compound’s similarity to fenofibrate (a hypolipidemic agent) suggests potential as a fibrate prodrug. Fenofibrate derivatives utilize ester groups to improve oral bioavailability, which are later hydrolyzed to active acids . Industrial patents highlight its utility in synthesizing hypolipidemic and anti-inflammatory agents via straightforward saponification .

Toxicological and Environmental Considerations

While direct studies on ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate are scarce, its metabolic breakdown to 2,4-dichlorophenoxyacetic acid (2,4-D) raises concerns . 2,4-D exposure in humans correlates with peripheral neuropathy, muscle weakness, and gastrointestinal distress, with lethal doses estimated at 25–35 g (357–500 mg/kg) .

Table 2: Comparative Toxicity Data

| Parameter | Ethyl Ester (Estimated) | 2,4-D Acid |

|---|---|---|

| Oral LD₅₀ (Rat) | 650–900 mg/kg | 639 mg/kg |

| Dermal Irritation | Moderate | Severe |

| Environmental Half-Life | 14–30 days | 10–15 days |

Environmental degradation occurs via esterase-mediated hydrolysis and microbial action, yielding 2,4-D acid, which persists in soil for weeks . Regulatory guidelines for 2,4-D (e.g., EPA limits of 0.07 mg/L in drinking water) likely apply to this ester due to shared metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume